
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. The compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Anticancer Properties
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide derivatives have shown potential in cancer research. Compounds in this category have exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Furthermore, some derivatives have demonstrated higher efficacy than reference drugs in inhibiting cancer cell growth (Nath et al., 2021).
Antimicrobial Activity
This compound's derivatives have been explored for their antimicrobial properties. Several studies have reported the synthesis of derivatives with significant antibacterial and antifungal activities. These include activity against Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus niger (Chawla, 2016), (Bikobo et al., 2017).
Psychotropic and Anti-inflammatory Properties
Investigations have been conducted on derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide for their psychotropic and anti-inflammatory effects. Some compounds have shown promising results in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings, displaying sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).
Anticonvulsant Evaluation
Some derivatives have been designed and evaluated for anticonvulsant activities. They have shown significant activity against seizures in animal models and have been evaluated for their pharmacokinetic properties and molecular interactions (Nath et al., 2021).
Molecular and Crystallographic Studies
The molecular structure and crystallography of certain derivatives have been studied to understand their chemical properties and potential applications. These studies provide insight into the molecular interactions and stability of the compounds (Sharma et al., 2016).
Supramolecular Gelators
Some N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , have been investigated for their ability to form gels. This research helps in understanding the role of non-covalent interactions in gelation behavior, which is crucial for various applications (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S3/c23-20-10-9-19(31-20)17-13-30-22(24-17)25-21(27)15-5-7-16(8-6-15)32(28,29)26-12-11-14-3-1-2-4-18(14)26/h1-10,13H,11-12H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRHSFQTIHILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(S5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


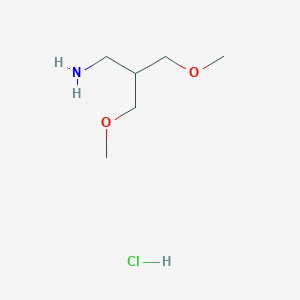
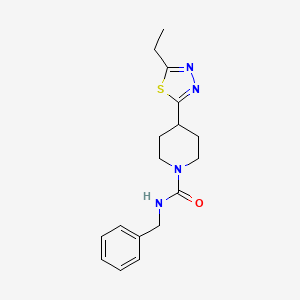
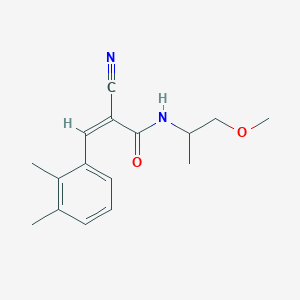
![(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2451766.png)
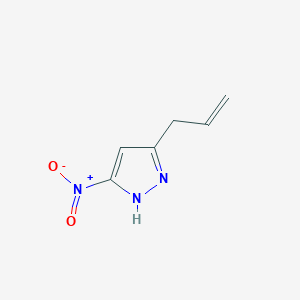
![4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451768.png)

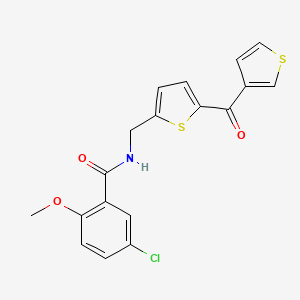


![N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2451775.png)
![(E)-N-(4-fluorobenzyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2451777.png)
![1-[4-hydroxydihydro-2(3H)-isoxazolyl]-2-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2451778.png)